molecular formula C9H12ClF3N2 B1441970 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride CAS No. 1192356-27-6

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride

Cat. No.: B1441970
CAS No.: 1192356-27-6
M. Wt: 240.65 g/mol
InChI Key: IQPBJVFOJZTMOH-UHFFFAOYSA-N
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Description

“2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride” is a chemical compound . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity . The trifluoromethyl group in the compound is a common feature in FDA-approved drugs .


Synthesis Analysis

The synthesis of similar compounds involves the use of bioisosterism, where a pyridine group is substituted for phenyl in pyrimidifen . The synthesis, characterization, and activity data of the compounds are presented in the text, and the structure-activity relationships are discussed .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H12ClF3N2 . More detailed structural information may be available in specialized chemical databases or literature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . For example, the synthesis of a related compound involved a Pd-catalyzed coupling reaction .

Scientific Research Applications

Complexation and Ligand Properties

  • Soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, related to the chemical structure , have demonstrated the ability to form metal complexes with hydrophobic cavities potentially accommodating small molecules. The enhanced solubility of these ligands in organic and aqueous solvents has facilitated the investigation of their binding properties with metal ions like Zn(2+) and Cu(2+), showcasing significant fluorescence properties and binding affinities (Liang et al., 2009).

Synthesis of Structurally Diverse Libraries

  • The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, though slightly different from the query compound, has been utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, indicating the potential of such compounds to serve as precursors in synthetic chemistry (Roman, 2013).

Pharmaceutical Research and Development

  • In the realm of drug discovery, the structural motif of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine and its analogs have been involved in the synthesis of a variety of compounds. This includes the generation of N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine analogs, suggesting the role of such structures in developing novel pharmaceutical agents (Shankar et al., 2021).

Optical and Fluorescence Studies

  • The exploration of the structural and environment-responsive optical properties of systems with electron-donating amino groups, including derivatives of pyridine, has been a subject of study. This research provides insights into the impact of such structures on thermal, redox, UV–Vis absorption, and emission properties, which are crucial for applications in materials science and sensor technology (Palion-Gazda et al., 2019).

Future Directions

The future directions for research on “2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride” and similar compounds could include further exploration of their potential applications in agriculture and medicine . Additionally, more detailed studies on their synthesis, characterization, and activity could provide valuable insights .

Biochemical Analysis

Biochemical Properties

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce hydroxyproline content in HSC-T6 cells, indicating its potential to inhibit collagen synthesis . This reduction in collagen synthesis can impact cellular processes related to tissue repair and fibrosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of collagen prolyl-4-hydroxylase by binding to its active site, preventing the hydroxylation of proline residues in collagen . This inhibition leads to a decrease in collagen production, which can be beneficial in conditions characterized by excessive collagen deposition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory effects on collagen synthesis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and lungs . Its localization and accumulation in these tissues can influence its therapeutic effects and potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and mechanism of action.

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2.ClH/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12;/h3-5H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPBJVFOJZTMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721319
Record name 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192356-27-6
Record name 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepare a solution of 1-methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethylamine (25.5 g, 124.88 mmol) in Et2O (100 mL) and add 1M hydrogen chloride solution in Et2O (137.37 mL, 137.37 mmol) at room temperature. Filter the precipitate and dry under vacuum to afford the title compound (30 g, 99%) as a tan solid. 1H NMR (DMSO-d6) δ 8.80 (br s, 3H); 8.20 (t, J=8.0 Hz, 1H); 8.05 (d, J=8.0 Hz, 1H); 7.93 (d, J=8.0 Hz, 1H); 1.67 (s, 6H). 19F NMR (DMSO-d6)-66.27.
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
137.37 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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